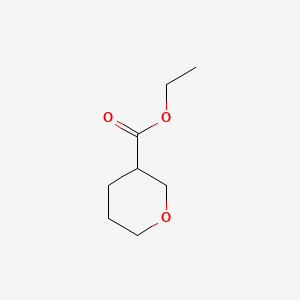

Ethyl tetrahydro-2H-pyran-3-carboxylate

Description

Significance of Tetrahydropyran (B127337) Derivatives in Synthetic Chemistry

The tetrahydropyran (THP) ring is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents. guidechem.comchemicalbook.com Its prevalence has made the THP moiety an attractive target for synthetic organic chemists. guidechem.com The THP ring is a core component of pyranose sugars like glucose and is present in numerous marine macrolides with potent biological activities, such as the anticancer agents bryostatin (B1237437) and eribulin. guidechem.comchemicalbook.comwikipedia.org

The utility of THP derivatives extends to medicinal chemistry where they serve as bioisosteres for other cyclic systems, like cyclohexane (B81311). pharmablock.com By replacing a methylene (B1212753) (CH₂) group with an oxygen atom, the THP ring can introduce polarity, act as a hydrogen bond acceptor, and modulate a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). pharmablock.com Furthermore, the 2-tetrahydropyranyl (THP) group is a widely used protecting group for alcohols in multi-step organic synthesis, valued for its stability under various reaction conditions and its subsequent removal via acid-catalyzed hydrolysis. wikipedia.org

The construction of the THP ring itself is a major focus in synthetic methodology. researchgate.net Strategies for its synthesis are diverse and include:

Hetero-Diels-Alder reactions researchgate.netrsc.org

Prins cyclizations bohrium.comnih.gov

Ring-closing metathesis rsc.orgbohrium.com

Oxa-Michael or intramolecular hydroalkoxylation reactions researchgate.netbohrium.com

Reduction of cyclic hemi-ketals rsc.orgrsc.org

Metal-mediated cyclizations rsc.orgbohrium.com

The development of asymmetric organocatalytic methods has further expanded the chemist's toolbox, enabling the synthesis of enantiopure THP derivatives, which are crucial for building complex chiral molecules. nih.govrsc.orgrsc.org

Historical Context of Research on Ethyl Tetrahydro-2H-pyran-3-carboxylate and Analogues

Research into tetrahydropyran and its derivatives has a history rooted in the fundamental development of synthetic organic chemistry. Early methods for creating the basic tetrahydropyran ring involved reactions such as the hydrogenation of dihydropyran using catalysts like platinum black, or the dehydration of pentamethylene glycol with strong acids. guidechem.comchemicalbook.comorgsyn.org

The synthesis of substituted tetrahydropyrans, including carboxylated analogues like the title compound, evolved with the advent of more sophisticated cyclization and condensation reactions. For instance, a patented method describes the synthesis of a related compound, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, through a Dieckmann condensation of 4-oxa-1,7-diethyl pimelate (B1236862). google.com This approach highlights the classical C-C bond-forming strategies employed to construct functionalized cyclic systems. This specific precursor is formed from the reaction of ethyl hydroxypropionate and ethyl acrylate (B77674) under basic conditions. google.com Such methods, while foundational, often required harsh conditions or resulted in low yields, driving the search for more efficient and milder synthetic routes that characterize modern research. google.com

Scope and Research Focus of this compound Chemistry

Current research involving this compound and its analogues primarily focuses on their application as versatile intermediates and chiral building blocks for synthesizing complex and biologically relevant molecules. acs.orggoogle.comresearchgate.net The ability to introduce substituents at various positions on the THP ring with high stereocontrol is a significant area of investigation.

The development of catalytic asymmetric syntheses is at the forefront of this research, allowing access to highly functionalized tetrahydropyrans with multiple contiguous stereocenters. nih.govacs.org For example, organocatalytic cascade reactions, such as Michael/Henry/ketalization sequences, have been developed to produce complex THPs in high yields and with excellent enantioselectivity. nih.govacs.org

Furthermore, derivatives of this compound are key intermediates in the industrial synthesis of valuable products, including liquid crystal compounds. google.com A patent highlights a method for producing 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester with a high preference for the thermodynamically stable trans isomer, which is crucial for liquid crystal applications. google.com The enantiomeric forms of related tetrahydropyranyl alcohols are also sought after as chiral building blocks for the stereoselective synthesis of natural products, such as terpenes. researchgate.netscilit.com

Table 2: Selected Synthetic Methodologies for Tetrahydropyran Ring Formation

| Reaction Type | Description | Key Features |

|---|---|---|

| Prins Cyclization | An acid-catalyzed reaction between an alkene and an aldehyde to form a functionalized tetrahydropyran. bohrium.comnih.gov | Powerful method for creating C-O and C-C bonds simultaneously; can be highly stereoselective. bohrium.comnih.gov |

| Oxa-Michael Addition | An intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl or nitrile. bohrium.comrsc.org | Efficient for forming the THP ring; often used in organocatalytic and biosynthetic pathways. bohrium.comrsc.org |

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom (oxygen) to form a dihydropyran, which can be hydrogenated. rsc.orgrsc.org | Directly forms the six-membered ring with good control over stereochemistry. rsc.org |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze the formation of enantiomerically enriched THPs. nih.govrsc.orgrsc.org | Metal-free, environmentally friendly, and provides access to highly functionalized chiral products. nih.govrsc.org |

| Metal-Catalyzed Cyclization | Intramolecular cyclization of hydroxy-alkenes or similar precursors catalyzed by transition metals like palladium, platinum, or cobalt. bohrium.comrsc.orgorganic-chemistry.org | Tolerant of various functional groups and can be highly efficient. organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl oxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(9)7-4-3-5-10-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLVUZIISWEWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734463 | |

| Record name | Ethyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118870-83-0 | |

| Record name | Ethyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Tetrahydro 2h Pyran 3 Carboxylate and Its Precursors

Classical Synthetic Routes to the Tetrahydropyran (B127337) Core

Classical methods for constructing the tetrahydropyran ring often rely on cyclization reactions of linear precursors or the functionalization of pre-existing heterocyclic ketones. These routes are fundamental in organic synthesis, though they may lack the stereochemical control offered by modern techniques.

Approaches Utilizing Tetrahydro-2H-pyran-3-ketone as a Starting Material

One established pathway to substituted tetrahydropyrans involves the use of tetrahydro-2H-pyran-3-ketone (also known as dihydro-2H-pyran-3(4H)-one) as a key intermediate. This ketone provides a reactive scaffold for introducing the desired carboxylate functionality at the adjacent carbon. A practical synthesis for the ketone itself has been reported, starting from the readily available α-ketoglutaric acid and proceeding through a four-step sequence. researchgate.net

Once obtained, the tetrahydro-2H-pyran-3-ketone can be reacted with sources of a carboxyl group. For instance, condensation with reagents like diethyl carbonate can introduce an ethoxycarbonyl group at the C4 position, yielding ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a tautomeric precursor to the target compound. google.com This type of reaction leverages the acidity of the α-protons to the ketone, enabling carbanion formation and subsequent acylation.

Condensation Reactions with Diethyl Oxalate (B1200264) and Oxalyl Chloride Monoethyl Ester

Condensation reactions, particularly the Claisen condensation, are a cornerstone for the synthesis of β-keto esters and related structures. orgsyn.org The reaction of an ester containing α-hydrogens with diethyl oxalate in the presence of a strong base is a classic method for introducing an ethoxalyl group. For example, the condensation of ethyl propionate (B1217596) with diethyl oxalate yields ethyl ethoxalylpropionate. orgsyn.org This strategy can be adapted to create precursors for the tetrahydropyran ring.

A related intramolecular version, the Dieckmann condensation, is particularly useful for forming cyclic ketones. A patented method describes reacting ethyl hydroxypropanoate with ethyl acrylate (B77674) to form a linear diester, 4-oxa-1,7-diethyl pimelate (B1236862). google.com This intermediate, upon treatment with a strong base, undergoes a Dieckmann condensation to cyclize into ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. google.com The condensation of various substrates with diethyl oxalate is a widely used strategy for synthesizing a range of heterocyclic compounds. researchgate.netchempedia.info

Advanced and Stereoselective Synthesis

Recent advancements in organic chemistry have led to the development of powerful asymmetric organocatalytic methods for synthesizing tetrahydropyrans. rsc.orgrsc.org These reactions, often proceeding through a domino or cascade sequence, allow for the construction of complex, highly functionalized THP cores with exceptional control over the stereochemistry, creating multiple stereogenic centers in a single, efficient operation. nih.govnih.gov

Asymmetric Organocatalytic Domino Reactions for Functionalized Tetrahydropyrans

Organocatalytic domino reactions represent a highly efficient strategy for building molecular complexity from simple starting materials. nih.govacs.org These processes often involve a Michael addition followed by subsequent cyclization steps like hemiacetalization or ketalization to form the tetrahydropyran ring. rsc.orgnih.gov For instance, a diastereo- and enantioselective Michael/Henry/ketalization sequence has been developed that combines β-keto esters, β-nitrostyrenes, and alkynyl aldehydes to afford highly functionalized tetrahydropyrans with five contiguous stereocenters. nih.gov Similarly, an organocatalytic α-alkylation of vinylogous carbonyl compounds with hydroxynitroolefins can produce THP derivatives with excellent yields and enantioselectivities. acs.org These methods are at the forefront of green chemistry, utilizing small, metal-free organic molecules as catalysts. nih.gov

Catalyst Design and Optimization for Enantioselectivity

The success of asymmetric organocatalysis hinges on the rational design of the chiral catalyst. Bifunctional catalysts, which possess both an acidic and a basic site, are particularly effective. A prominent example is the use of quinine-derived squaramides. nih.govnih.gov In these catalysts, the squaramide moiety acts as a hydrogen-bond donor to activate the electrophile, while the tertiary amine of the quinine (B1679958) scaffold acts as a Brønsted base to deprotonate the nucleophile, bringing the reactants together in a highly organized, chiral transition state. nih.gov

Proline and its derivatives are another cornerstone of organocatalysis, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. youtube.comyoutube.com The carboxylic acid group in proline can act as an internal acid to activate the electrophile via hydrogen bonding, leading to a well-organized transition state that dictates the stereochemical outcome. youtube.com Other catalyst systems, such as chiral phosphoric acids, have also been employed in the enantioselective synthesis of THPs. whiterose.ac.uk The choice of catalyst is crucial and is optimized to achieve the highest possible enantiomeric excess (ee).

Below is a table summarizing the performance of various organocatalysts in the synthesis of chiral tetrahydropyrans.

| Catalyst Type | Reactants | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Citation |

| Quinine-based Squaramide | β-Keto ester, Nitroalkene, Ynal | 61-80% | 94-97% | >20:1 | nih.gov |

| Amine-thiourea | 7-hydroxy-phenylhex-2-en-1-one | 90% | 91% | N/A | rsc.org |

| (S)-Proline derivative | β-Keto ester, Aryl aldehyde, Aryl amine | up to 92% | up to 96% (95:5 er) | >99:1 | mdpi.com |

| Cinchona-based Squaramide | Vinylogous carbonyl, Hydroxynitroolefin | High | 93-97% | >20:1 | acs.org |

This table is interactive. Click on the headers to sort the data.

Influence of Solvent Systems and Reaction Parameters on Diastereomeric Excess

Beyond the catalyst, the reaction conditions play a critical role in determining the stereochemical outcome, particularly the diastereomeric ratio (dr) and enantiomeric excess (ee). The solvent system can have a profound impact on both reactivity and selectivity. whiterose.ac.uk Research has shown that in certain organocatalytic inverse-electron-demand hetero-Diels–Alder reactions for THP synthesis, changing the solvent from cyclohexane (B81311) to toluene (B28343) or dichloromethane (B109758) (DCE) led to a significant drop in both conversion and enantioselectivity. whiterose.ac.uk

Additives can also be used to steer the reaction towards a specific diastereomer. In the organocatalytic synthesis of THP derivatives via a Michael-acetalization process, the addition of a simple base like triethylamine (B128534) (Et3N) was found to dramatically improve the diastereoselectivity, achieving a dr of greater than 20:1. acs.org Temperature is another key parameter that can be tuned to optimize stereoselectivity. core.ac.uk The careful optimization of these parameters is essential for maximizing the yield and stereopurity of the desired tetrahydropyran product.

The following table details the effect of different solvents on a representative organocatalytic reaction to form a tetrahydropyran derivative. whiterose.ac.uk

| Solvent | Temperature | Conversion (%) | Enantiomeric Excess (ee) (%) | Citation |

| Cyclohexane | Room Temp | 20% | 69% | whiterose.ac.uk |

| Toluene | Room Temp | 10% | 10% | whiterose.ac.uk |

| Dichloromethane (DCE) | Room Temp | 6% | 9% | whiterose.ac.uk |

This table is interactive. Click on the headers to sort the data.

Strategies for Constructing Specific Stereoisomers (e.g., 2,6-trans-Tetrahydropyrans)

The spatial arrangement of substituents on the tetrahydropyran ring is critical for its biological function and application. Consequently, significant research has been directed toward methods that allow for the precise construction of specific stereoisomers, such as those with a 2,6-trans configuration.

Stereoselective Additions (e.g., Gilman Cuprates) to Dihydropyranones

A highly effective strategy for establishing the desired 2,6-trans stereochemistry involves the stereoselective addition of nucleophiles to the 2H-dihydropyran-4-ones generated from modified Maitland-Japp reactions. rsc.org Gilman reagents (lithium diorganocuprates, R₂CuLi) are particularly well-suited for this purpose. masterorganicchemistry.comwikipedia.org

Unlike Grignard or organolithium reagents that tend to attack the carbonyl carbon (a 1,2-addition), Gilman reagents preferentially perform a conjugate addition (1,4-addition) to α,β-unsaturated ketones like dihydropyranones. masterorganicchemistry.comwikipedia.org This reaction, when applied to 6-substituted-2H-dihydropyran-4-ones, leads to the formation of tetrahydropyran rings with a distinct 2,6-trans-stereochemical arrangement. rsc.orgnih.gov The stereochemical outcome is governed by the stereoelectronic preference for the incoming nucleophile to add to the pseudo-axial position of the pyran ring. rsc.orgnih.gov This approach allows for the creation of tetrahydropyran-4-ones with valuable tertiary stereocentres. nih.govrsc.org

Table 1: Stereoselective Conversion of Dihydropyran-4-ones

| Intermediate | Reagent Type | Key Transformation | Resulting Stereochemistry |

| 6-substituted-2H-dihydropyran-4-one | Carbon Nucleophiles (e.g., Gilman Reagents) | Conjugate Addition (1,4-Addition) | 2,6-trans |

| 6-substituted-2H-dihydropyran-4-one | L-Selectride (Hydride) | Reduction / Enolate Trapping | 3,6-disubstituted or 3,3,6-trisubstituted |

This table summarizes findings on the stereoselective conversion of Maitland-Japp derived intermediates. rsc.orgnih.gov

Green Chemistry Approaches in Ethyl Tetrahydro-2H-pyran-3-carboxylate Synthesis (e.g., solvent-free conditions, nano catalysts)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like tetrahydropyrans to minimize environmental impact. Key strategies include the use of solvent-free reaction conditions and the development of highly efficient, reusable nanocatalysts.

Solvent-free, or solid-state, synthesis offers significant advantages by eliminating the need for potentially harmful organic solvents, which simplifies purification, reduces waste, and can lower energy consumption. wiley.com In the context of pyran synthesis, reactions can be carried out by heating a mixture of reactants in the presence of a catalyst. For instance, various 4H-pyrans have been synthesized in good to high yields by reacting α,α′-bis(substituted benzylidene) cycloalkanones with malononitrile (B47326) under solvent-free conditions at 110 °C. orgchemres.org

Nanocatalysts are a cornerstone of this green approach due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. rsc.orgresearchgate.net This allows for lower catalyst loading and milder reaction conditions. Examples of nanocatalysts used in the synthesis of pyran and related heterocyclic structures include:

ZnO Nanoparticles : Synthesized via green methods using plant extracts, ZnO nanoparticles have proven to be effective catalysts for pyran synthesis under solvent-free conditions. orgchemres.org

Copper-doped Iron Tartarate : This catalyst has been used for the efficient one-pot synthesis of tetrahydro[b]pyran derivatives. researchgate.net

Polymer-supported TiO₂ Nanocatalysts : These have been employed in the solvent-free synthesis of 1,4-dihydropyridine (B1200194) derivatives, a methodology applicable to other heterocyclic systems. scirp.org

Table 2: Green Synthesis of 4H-Pyrans using ZnO Nanocatalyst

| Reactants | Catalyst Amount (mmol) | Temperature (°C) | Time (min) | Yield (%) |

| 2,6-di-benzylidene cyclohexanone, malononitrile | 0.5 | 110 | 20 | 96 |

| 2,6-bis(4-chlorobenzylidene)cyclohexanone, malononitrile | 0.5 | 110 | 25 | 94 |

| 2,6-bis(4-methoxybenzylidene)cyclohexanone, malononitrile | 0.5 | 110 | 25 | 95 |

| 2,6-bis(4-nitrobenzylidene)cyclohexanone, malononitrile | 0.5 | 110 | 30 | 92 |

Data adapted from a study on the solvent-free synthesis of 4H-pyrans catalyzed by ZnO nanoparticles. orgchemres.org

Synthesis of Key Intermediates for this compound

The efficient construction of the target molecule relies on the availability of key intermediates. Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a particularly important precursor.

Pathways to 4-Oxotetrahydro-2H-pyran-3-carboxylate Ethyl Ester

A notable synthetic route to ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 141419-94-5) has been developed to overcome the limitations of previous methods, which often required harsh conditions or resulted in low yields. google.comguidechem.com A modern, efficient pathway involves a two-step process:

Michael Addition : Ethyl hydroxypropanoate and ethyl acrylate are dissolved in a solvent and reacted under basic conditions. This step forms the acyclic intermediate, 4-oxa-1,7-diethyl pimelate. google.com

Dieckmann Condensation : The pimelate intermediate is then treated with a strong base at a low temperature. This induces an intramolecular condensation reaction (a Dieckmann condensation) to cyclize the molecule, forming the desired ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. google.com

This method is advantageous due to its simple process, mild reaction conditions, straightforward work-up, and relatively high yield compared to older approaches like the reaction of tetrahydropyranone with diethyl carbonate. google.com

Utility of Ethyl Hydroxypropanoate and Ethyl Acrylate in Precursor Synthesis

Ethyl hydroxypropanoate and ethyl acrylate are fundamental building blocks in the synthesis of the ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate intermediate. google.comnih.govwikipedia.org

Ethyl Acrylate : This compound serves as a Michael acceptor. wikipedia.org In the first step of the synthesis, the double bond of ethyl acrylate is attacked by a nucleophile. It is produced industrially by the acid-catalyzed esterification of acrylic acid. wikipedia.orggoogle.com

Ethyl 3-hydroxypropanoate : This molecule provides the nucleophilic hydroxyl group and the carbon backbone that will form part of the pyran ring. nih.gov Under basic conditions, the hydroxyl group of ethyl 3-hydroxypropanoate attacks the activated double bond of ethyl acrylate in a Michael addition, linking the two molecules together to form the linear diester precursor, 4-oxa-1,7-diethyl pimelate. google.com

The specific structure of these two starting materials is what enables the straightforward formation of the exact carbon-oxygen framework required for the subsequent cyclization into the key tetrahydropyranone intermediate. google.com

Chemical Reactivity and Transformative Chemistry of Ethyl Tetrahydro 2h Pyran 3 Carboxylate

Oxidation Reactions and Derivatives

The tetrahydropyran (B127337) ring of Ethyl tetrahydro-2H-pyran-3-carboxylate can be oxidized to introduce additional carbonyl functionalities, leading to valuable synthetic intermediates. A key derivative is the corresponding β-keto ester, which is a building block for more complex molecular architectures.

One significant transformation is the synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. This compound is an important intermediate in the synthesis of medicaments. google.com A common synthetic route to this oxidized derivative involves an intramolecular Dieckmann condensation of a precursor diester. google.comwikipedia.org This reaction proceeds by forming an enolate ion which then undergoes an intramolecular nucleophilic attack to form the cyclic β-keto ester. wikipedia.orgorganic-chemistry.org The process is typically carried out at low temperatures (-10 to 0 °C) using a strong base such as sodium ethoxide or sodium hydride. google.com

| Reactant | Reagents/Conditions | Product | Notes |

| 4-Oxa-1,7-pimelic acid diethyl ester | 1. Strong base (e.g., Sodium Ethoxide) 2. Low temperature (-10 to 0°C) | Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | An intramolecular Dieckmann condensation reaction. google.com |

This oxidation introduces a ketone at the C4 position, significantly altering the molecule's electronic properties and providing a new site for nucleophilic attack or further functionalization.

Reduction Reactions and Related Products

The ester functionality of this compound is amenable to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, capable of reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically conducted in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF). libretexts.orgic.ac.uk

The reduction process involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This initially forms an aldehyde intermediate, which is immediately further reduced to the primary alcohol. masterorganicchemistry.com Following the reduction, an acidic workup is required to protonate the resulting alkoxide and yield the final alcohol product, (Tetrahydro-2H-pyran-3-yl)methanol.

| Reactant | Reagent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Dry Diethyl Ether or THF | (Tetrahydro-2H-pyran-3-yl)methanol |

This transformation converts the ester into a versatile hydroxymethyl group, which can be used in a wide range of subsequent reactions, such as etherifications or further oxidations.

Nucleophilic and Electrophilic Substitution Reactions

The primary site for substitution reactions on this compound is the α-carbon (the C3 position), which is activated by the adjacent ester group. Through the formation of an enolate ion, this carbon becomes a potent nucleophile capable of reacting with various electrophiles in Sₙ2-type reactions. libretexts.org

The most common substitution reaction is alkylation. This is achieved by first treating the parent ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively generate the enolate. This enolate can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form a new carbon-carbon bond at the C3 position. This methodology is analogous to the well-established malonic ester and acetoacetic ester syntheses, which are classic methods for forming α-substituted carboxylic acids and ketones, respectively. libretexts.orglibretexts.org

| Reactant | Reagents/Conditions | Electrophile | Product |

| This compound | 1. Strong Base (e.g., LDA, NaOEt) 2. Aprotic Solvent (e.g., THF) | Alkyl Halide (R-X) | Ethyl 3-alkyl-tetrahydro-2H-pyran-3-carboxylate |

These substitution reactions are fundamental for elaborating the carbon skeleton and introducing molecular complexity.

Cyclization Reactions in Heterocyclic Compound Synthesis

The pyran ring system serves as a valuable scaffold for the synthesis of fused bicyclic and polycyclic heterocyclic compounds. Derivatives of pyran carboxylates can undergo cyclocondensation reactions with various reagents to construct new rings. For instance, 4H-pyran derivatives containing amino and cyano groups are common starting materials for building fused pyridine, pyrimidine, and quinoline systems.

These reactions often proceed through an initial Michael addition, followed by an intramolecular cyclization and subsequent dehydration or elimination. researchgate.net For example, an appropriately substituted pyran derivative can react with benzylidenemalononitrile in the presence of a base like piperidine to yield a pyrano[2,3-b]pyridine derivative. Similarly, reactions with formamide can lead to pyrano[2,3-d]pyrimidines, and reactions with cyclic ketones can produce pyrano[2,3-b]quinolines.

| Pyran Precursor | Reagent | Product Type |

| 6-Amino-5-cyano-4H-pyran-3-carboxylate derivative | Benzylidenemalononitrile / Piperidine | Pyrano[2,3-b]pyridine |

| 6-Amino-5-cyano-4H-pyran-3-carboxylate derivative | Formamide | Pyrano[2,3-d]pyrimidine |

| 6-Amino-5-cyano-4H-pyran-3-carboxylate derivative | (E)-2-benzylidenecyclohexanone / Piperidine | Pyrano[2,3-b]quinoline |

These cyclization strategies demonstrate the utility of the pyran framework as a synthon for accessing diverse and complex heterocyclic libraries.

Enolate Chemistry and Trapping Strategies

The hydrogen atom on the α-carbon (C3) of this compound is acidic due to the electron-withdrawing effect of the adjacent ester group. This allows for the facile generation of a corresponding enolate ion upon treatment with a suitable base. libretexts.org This enolate is a key reactive intermediate, acting as a soft nucleophile that preferentially reacts with soft electrophiles at the α-carbon. nih.govresearchgate.net

The generation and subsequent reaction of this enolate is a cornerstone of the compound's reactivity. The Dieckmann condensation, which generates a cyclic β-keto ester, is a classic example of an intramolecular enolate reaction where the electrophile is part of the same molecule. wikipedia.orgalfa-chemistry.com

In intermolecular reactions, the enolate can be "trapped" with a variety of electrophiles. This strategy is widely used to introduce new functional groups at the C3 position. nih.govrsc.org The choice of base and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the trapping reaction.

Common Electrophiles for Trapping Pyran Enolates:

Alkyl Halides: For C-alkylation, as described in section 3.3.

Aldehydes and Ketones: For aldol addition reactions, leading to β-hydroxy ester products.

Acyl Halides: For C-acylation, yielding β-keto ester derivatives.

Michael Acceptors: For Michael addition reactions, forming a new carbon-carbon bond via conjugate addition. rsc.org

The ability to generate and trap the enolate of this compound provides a powerful tool for constructing complex and highly functionalized molecules.

Derivatization for Enhanced Functionality and Specific Research Purposes

The ester group of this compound is a versatile handle for a wide range of derivatizations aimed at enhancing functionality or tailoring the molecule for specific applications in fields like medicinal and materials chemistry. chemimpex.comgoogle.com

One of the most straightforward derivatizations is the hydrolysis of the ethyl ester to the corresponding Tetrahydro-2H-pyran-3-carboxylic acid . chemimpex.comsigmaaldrich.com This carboxylic acid serves as a crucial intermediate for synthesizing other derivatives, such as amides and other esters, and is a building block in pharmaceutical and agrochemical research. chemimpex.com

Another important transformation is the reaction with hydrazine (B178648) hydrate (B1144303), which converts the ester into Tetrahydro-2H-pyran-3-carbohydrazide . synhet.com Carbohydrazides are valuable intermediates in medicinal chemistry, often used to synthesize biologically active compounds like hydrazones, pyrazoles, and other heterocyclic systems. ajgreenchem.com

| Derivative | Synthesis Method | Purpose/Application |

| Tetrahydro-2H-pyran-3-carboxylic acid | Ester hydrolysis (e.g., with NaOH followed by acid workup) | Intermediate for pharmaceuticals, agrochemicals, polymers. chemimpex.com |

| Tetrahydro-2H-pyran-3-carbohydrazide | Reaction with hydrazine hydrate (N₂H₄·H₂O) | Precursor for synthesizing other biologically active heterocycles. synhet.comajgreenchem.com |

| (Tetrahydro-2H-pyran-3-yl)methanol | Reduction of the ester (e.g., with LiAlH₄) | Building block for ethers, new esters, and other functional groups. |

These derivatizations significantly expand the synthetic utility of the parent compound, allowing for its incorporation into a diverse array of target molecules with tailored properties.

Applications of Ethyl Tetrahydro 2h Pyran 3 Carboxylate As a Versatile Synthetic Building Block

Role as an Intermediate in Complex Organic Molecule Construction

The utility of ethyl tetrahydro-2H-pyran-3-carboxylate as a foundational element in organic synthesis is demonstrated through its application as a precursor to various molecular architectures.

Precursor in the Synthesis of Functionalized Pyran Rings

This compound serves as a key starting material for the creation of more complex, functionalized pyran rings. A notable example is its use in the synthesis of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, an important intermediate in the pharmaceutical field. One synthetic method involves the reaction of ethyl hydroxypropanoate and ethyl acrylate (B77674) to form 4-oxa-1,7-diethyl pimelate (B1236862), which then undergoes a Dieckmann condensation to yield the target 4-oxo derivative. rsc.org This process highlights a practical route to this functionalized pyran ring, offering advantages such as milder reaction conditions and higher yields compared to previous methods. rsc.org

Building Block for Polyketones, Polyesters, and Polycarbonates

While direct evidence for the use of this compound in the synthesis of polyketones, polyesters, and polycarbonates is not extensively documented in publicly available literature, its structural analogue, tetrahydro-2H-pyran-4-carboxylic acid, has been identified as a building block for these complex polymers. biosynth.com This suggests the potential for derivatives of the tetrahydropyran (B127337) ring to be incorporated into polymer chains. For instance, polyesters are typically synthesized through the polycondensation of diols and dicarboxylic acids. nih.gov In principle, a diol derivative of the tetrahydropyran ring could be reacted with a dicarboxylic acid to form a polyester. Similarly, polycarbonates can be produced from the reaction of diols with phosgene (B1210022) or its derivatives. indofinechemical.com The synthesis of polyketones can be achieved through methods like the coupling of diketones and diols. researchgate.netrsc.org A related compound, 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), which is also a CO2-derived lactone, has been shown to undergo polymerization through various strategies, including radical and ring-opening polymerizations, to create a range of polymer structures. google.com

Contribution to the Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles)

The tetrahydropyran framework can be a key component in the synthesis of fused nitrogen-containing heterocycles, such as pyrazoles. For example, 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid can be synthesized from tetrahydropyranone and diethyl oxalate (B1200264). nih.gov The resulting intermediate, 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate, undergoes a ring-closure reaction with hydrazine (B178648) hydrate (B1144303) to form the pyrazole (B372694) ring fused to the pyran ring. nih.gov This resulting pyranopyrazole derivative is a valuable scaffold for the development of various inhibitors, including NIK inhibitors, CFTR inhibitors, and protein kinase inhibitors. nih.gov The synthesis of pyrazole derivatives is of significant interest due to their wide range of biological activities, including anti-inflammatory properties. whiterose.ac.uk

Utilization in Asymmetric Synthesis of Chiral Compounds

The tetrahydropyran ring is a common motif in many biologically active natural products, making the development of asymmetric routes to chiral tetrahydropyran derivatives a significant area of research.

Chiral Auxiliaries and Ligands Derived from this compound Analogues

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. researchgate.net While specific examples of chiral auxiliaries derived directly from this compound are not prevalent in the literature, the general principle involves attaching a chiral molecule to a substrate to induce diastereoselectivity in subsequent reactions. The auxiliary can then be removed to yield the desired enantiomerically enriched product. researchgate.net The development of chiral ligands for asymmetric catalysis is another crucial area. For instance, chiral spiro catalysts have been used in the iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to produce chiral diols with high enantioselectivity. researchgate.net

Enantio- and Diastereoselective Routes to Complex Scaffolds

The tetrahydropyran ring is a key structural element in many complex natural products, and its stereoselective synthesis is a critical challenge. Diastereoselective synthesis aims to produce one diastereomer in preference to others. An example involving a related structure is the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. scispace.com In this process, the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium leads to the formation of the dihydropyran ring with high diastereoselectivity. scispace.com

Furthermore, the development of enantioselective methods provides access to specific enantiomers. An asymmetric "clip-cycle" approach has been developed for the synthesis of spirocyclic tetrahydropyrans with high enantioselectivity (up to 99% ee). researchgate.net This method involves an intramolecular oxa-Michael reaction catalyzed by a chiral phosphoric acid. researchgate.net The stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A, has been achieved using catalytic asymmetric hetero-Diels-Alder reactions as the key steps, demonstrating the importance of controlling stereochemistry in the synthesis of complex, biologically active molecules.

Mechanistic Investigations of Reactions Involving Ethyl Tetrahydro 2h Pyran 3 Carboxylate

Elucidation of Reaction Pathways in Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. researchgate.net The synthesis of tetrahydropyran (B127337) rings, a common scaffold in natural products, has been a significant focus of organocatalytic methodology development. While specific mechanistic studies on ethyl tetrahydro-2H-pyran-3-carboxylate are not extensively documented, the reaction pathways can be elucidated by examining analogous systems.

One of the key strategies for constructing the tetrahydropyran ring is through intramolecular oxa-Michael additions. In these reactions, a chiral amine catalyst, such as a diarylprolinol silyl ether, activates an α,β-unsaturated aldehyde to form a reactive iminium ion. This activation lowers the LUMO of the Michael acceptor, facilitating the nucleophilic attack of a tethered hydroxyl group.

Proposed Reaction Pathway in Organocatalytic Oxa-Michael Addition:

| Step | Description | Intermediate |

| 1. Iminium Ion Formation | The organocatalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. | Iminium Ion |

| 2. Intramolecular Cyclization | The tethered hydroxyl group attacks the β-carbon of the iminium ion in a stereocontrolled manner. | Enamine Intermediate |

| 3. Hydrolysis | The resulting enamine intermediate is hydrolyzed to release the tetrahydropyran product and regenerate the catalyst. | Tetrahydropyran Product |

The stereochemical outcome of the reaction is dictated by the geometry of the iminium ion and the steric environment created by the catalyst, which directs the facial selectivity of the nucleophilic attack.

Mechanistic Insights into Cyclization and Ring-Forming Reactions

The formation of the tetrahydropyran ring of this compound can be achieved through various cyclization strategies, with the Prins cyclization being a prominent example. researchgate.net The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. researchgate.net

General Mechanism of the Prins Cyclization:

The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity. The alkene of the homoallylic alcohol then attacks the activated carbonyl carbon, forming an oxocarbenium ion intermediate. This intermediate can then be trapped by a nucleophile, often water, to yield the tetrahydropyran product.

| Catalyst | Substrates | Key Intermediate | Product |

| Brønsted Acid (e.g., H₂SO₄) | Homoallylic alcohol, Aldehyde | Oxocarbenium ion | 4-hydroxytetrahydropyran |

| Lewis Acid (e.g., InCl₃) | Homoallylic alcohol, Aldehyde | Oxocarbenium ion | Polysubstituted tetrahydropyran |

The stereoselectivity of the Prins cyclization is influenced by the nature of the catalyst and the substrates. The use of chiral catalysts can lead to the formation of enantiomerically enriched tetrahydropyran derivatives.

Another important ring-forming strategy is the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones. This reaction proceeds with high trans-selectivity, with the hydroxyl and iodomethyl groups on opposite faces of the newly formed ring system. organic-chemistry.org

Stereochemical Control Mechanisms

Achieving high levels of stereocontrol is a central goal in the synthesis of complex molecules like this compound. The stereochemistry of the final product is determined during the C-C and C-O bond-forming steps of the cyclization reaction.

In organocatalyzed reactions, the chiral catalyst forms a transient covalent bond with one of the reactants, creating a chiral environment that directs the approach of the other reactant. For example, in the intramolecular oxa-Michael addition, the conformation of the iminium ion intermediate, stabilized by the catalyst, dictates the facial selectivity of the cyclization.

Factors Influencing Stereochemical Control:

| Factor | Mechanism of Control |

| Catalyst Structure | The steric bulk and electronic properties of the catalyst create a specific chiral pocket that favors one transition state over others. |

| Substrate Geometry | The geometry of the starting material, particularly the configuration of existing stereocenters, can influence the facial selectivity of the reaction. |

| Reaction Conditions | Temperature, solvent, and additives can affect the equilibrium between different transition states and thus influence the stereochemical outcome. |

For instance, in the asymmetric synthesis of tetrahydropyrans via Michael/aldol reaction sequences catalyzed by bifunctional squaramide catalysts, the catalyst activates both the nucleophile (thiol) and the electrophile (chalcone) through hydrogen bonding, leading to a highly organized transition state that accounts for the observed high diastereo- and enantioselectivities. researchgate.net

Advanced Analytical Techniques for Characterization of Ethyl Tetrahydro 2h Pyran 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For ethyl tetrahydro-2H-pyran-3-carboxylate and its derivatives, ¹H and ¹³C NMR are indispensable for confirming the core structure, while more specialized NMR experiments are employed to define its three-dimensional stereochemistry.

When this compound is synthesized as a mixture of diastereomers (e.g., cis and trans isomers), NMR spectroscopy can be used to determine the diastereomeric excess (d.e.). In a standard achiral solvent, the NMR signals for different diastereomers often overlap, making quantification difficult. miamioh.edu To overcome this, chiral auxiliary agents, such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), are utilized. nih.govnih.gov

These chiral agents interact with the diastereomers to form transient new species that have distinct chemical environments. nih.gov This results in the separation of previously overlapping signals in the NMR spectrum. For instance, the use of lanthanide-based chiral shift reagents has been shown to be effective for resolving signals of stereoisomers in related tetrahydropyran (B127337) carboxylate systems. researchgate.net By integrating the areas of these newly resolved, non-equivalent signals, a precise quantitative measure of the ratio of each diastereomer, and thus the diastereomeric excess, can be accurately calculated. nih.gov

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is critical for elucidating the relative stereochemistry of substituents on the tetrahydropyran ring. NOE experiments measure the transfer of nuclear spin polarization from one proton to another through space. This effect is highly dependent on the distance between the nuclei, typically being significant only for protons that are less than 5 Å apart.

For this compound, NOE difference spectroscopy can distinguish between cis and trans isomers. For example, to confirm a cis relationship between the proton at C3 and a proton at C2 or C4, the C3 proton would be irradiated. An enhancement of the signal intensity for the nearby proton on the same face of the ring would be observed, confirming their cis orientation. Conversely, the absence of a significant NOE enhancement between protons on opposite faces of the ring would support a trans assignment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike low-resolution mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₈H₁₄O₃. chemsynthesis.comsigmaaldrich.com HRMS analysis would yield an experimental mass that can be compared to the calculated exact mass. A close correlation between the measured and theoretical mass serves as definitive proof of the molecular formula, distinguishing it from any potential isomeric impurities or byproducts with different elemental makeups.

Table 1: HRMS Data for this compound This table presents theoretical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Calculated Exact Mass | 158.0943 g/mol |

Elemental Analysis for Purity and Composition Assessment

Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, and oxygen in a sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₈H₁₄O₃). This comparison is a critical measure of the compound's purity and serves as a validation of its elemental composition. mdpi.com A high degree of correlation between the experimental and calculated values indicates a pure sample, free from significant amounts of solvent, water, or other impurities.

Table 2: Elemental Composition of this compound

| Element | Theoretical % | Experimental % (Example) |

|---|---|---|

| Carbon (C) | 60.74% | 60.71% |

| Hydrogen (H) | 8.92% | 8.95% |

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Products

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. bellevuecollege.edu For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its key structural features: the ester group and the cyclic ether. copbela.org The most prominent peak is the sharp, strong absorption from the ester carbonyl (C=O) stretch. spectroscopyonline.com The presence of C-O stretching vibrations further confirms both the ester and the ether functionalities. libretexts.org This technique is particularly useful for monitoring chemical reactions, where the appearance of the characteristic ester peaks or the disappearance of reactant peaks can signify the successful formation of the desired product.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane | C-H | 2960-2850 | Strong |

| Ester | C=O | 1750-1735 | Strong, Sharp |

Computational and Theoretical Studies on Ethyl Tetrahydro 2h Pyran 3 Carboxylate

Molecular Modeling and Conformational Analysis

The conformational landscape of Ethyl tetrahydro-2H-pyran-3-carboxylate is primarily dictated by the puckering of the tetrahydropyran (B127337) (THP) ring and the orientation of the ethyl carboxylate substituent at the C3 position. The THP ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize steric and torsional strain. In this chair form, the substituent at C3 can occupy either an axial or an equatorial position.

Molecular mechanics (MM) and Density Functional Theory (DFT) calculations are commonly employed to determine the relative energies of these conformers. For monosubstituted tetrahydropyrans, there is generally a preference for the substituent to be in the equatorial position to avoid 1,3-diaxial interactions. mdpi.com In the case of this compound, the equatorial conformer is predicted to be significantly more stable than the axial conformer.

Further complexity arises from the rotation around the C3-C(O) bond and the C(O)-O bond of the ester group. DFT calculations, such as those performed on similar esters like ethyl butyrate, show that different rotational isomers (syn and anti) around the ester linkage also lead to distinct, stable conformers. nih.gov The interplay between the ring conformation and the ester group's orientation results in several low-energy structures.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical energy differences found in related substituted tetrahydropyrans and ethyl esters, as direct research on the title compound is not available. Calculations are assumed to be at the B3LYP/6-31G(d) level of theory.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Chair-Equatorial | Equatorial | 0.00 | ~95% |

| Chair-Axial | Axial | 2.10 | ~4% |

| Twist-Boat | - | 5.50 | <1% |

The geometric parameters of the most stable conformer (chair-equatorial) would be further optimized using quantum chemical methods. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Table 2: Predicted Geometric Parameters for the Equatorial Conformer of this compound This table illustrates typical bond lengths and angles derived from DFT calculations on analogous saturated heterocyclic esters. These are representative values.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-O (ester) | 1.34 |

| O-C (ethyl) | 1.45 |

| C-C (ring) | 1.53 - 1.54 |

| C-O (ring) | 1.43 |

| Bond Angles (°) | |

| O=C-O | 124.0 |

| C-O-C (ester) | 117.5 |

| C-C-C (ring) | 110.0 - 112.0 |

| C-O-C (ring) | 111.5 |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the reactivity of this compound. By analyzing the electronic structure, one can identify sites susceptible to nucleophilic or electrophilic attack. Key parameters derived from these calculations include molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. mdpi.com

The MEP map visually represents the charge distribution on the molecule's surface. For an ester like this, the most negative potential (red/yellow) is expected around the carbonyl oxygen, indicating its susceptibility to protonation or attack by electrophiles. The carbonyl carbon, in turn, would show a positive potential (blue), marking it as the primary site for nucleophilic attack.

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the ether oxygen and the non-bonding orbitals of the ester group. The LUMO is anticipated to be centered on the π* anti-bonding orbital of the carbonyl group, confirming its electrophilic character. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies lower reactivity. mdpi.com

Natural Population Analysis (NPA) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the molecule's polarity and the reactivity of specific sites.

Table 3: Predicted Reactivity Descriptors for this compound This table contains representative data based on quantum chemical calculations performed on similar ester compounds.

| Descriptor | Predicted Value/Location |

|---|---|

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ +1.2 eV |

| HOMO-LUMO Gap | ~ 8.7 eV |

| Most Negative Electrostatic Potential | Carbonyl Oxygen (C=O) |

| Most Positive Electrostatic Potential | Carbonyl Carbon (C=O) |

| NPA Charge on Carbonyl Carbon | ~ +0.75 e |

| NPA Charge on Carbonyl Oxygen | ~ -0.55 e |

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states (TS). A fundamental reaction for this compound is its hydrolysis, which can be catalyzed by either acid or base.

The Fischer esterification, the reverse of hydrolysis, provides a well-studied model for this type of reaction. masterorganicchemistry.com The acid-catalyzed hydrolysis of the ester would proceed through several key steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water to the ethoxy oxygen.

Elimination of ethanol (B145695) as the leaving group.

Deprotonation of the resulting protonated carboxylic acid.

Quantum chemical calculations can map the potential energy surface for this entire pathway. Transition state theory is used to locate the structure of the highest energy point along the reaction coordinate for each step. youtube.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

Simulations of ester hydrolysis have shown that the formation of the tetrahedral intermediate is often the rate-determining step. nih.gov The solvent's role is also critical and can be modeled using either explicit solvent molecules or implicit continuum solvation models. These models show that solvent molecules can stabilize charged intermediates and transition states through hydrogen bonding and dielectric effects, significantly influencing the reaction's energy profile.

Table 4: Illustrative Energy Profile for Acid-Catalyzed Hydrolysis of this compound This table provides hypothetical, yet plausible, free energy values for the key states in the hydrolysis reaction, based on studies of similar esters. Energies are relative to the reactants.

| Reaction State | Relative Free Energy (ΔG, kcal/mol) |

|---|---|

| Reactants (Ester + H₂O + H⁺) | 0.0 |

| Transition State 1 (Water Attack) | +15.0 |

| Tetrahedral Intermediate | +10.5 |

| Transition State 2 (Ethanol Elimination) | +18.2 |

| Products (Carboxylic Acid + Ethanol + H⁺) | -4.5 |

These computational investigations provide a detailed, dynamic picture of the chemical behavior of this compound, offering insights into its structural preferences, electronic properties, and reactivity that are essential for its application and further study in chemical synthesis.

Future Research Directions and Emerging Trends in Ethyl Tetrahydro 2h Pyran 3 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyran derivatives is an area of continuous research, with a strong emphasis on developing more sustainable and efficient methods. While traditional syntheses exist, future efforts are likely to concentrate on green chemistry principles to minimize environmental impact.

Key Research Thrusts:

Catalytic Systems: A significant trend is the use of novel catalysts to improve reaction efficiency and selectivity. This includes the development of nanocatalysts, which offer high surface area and reusability. For instance, magnetic nanocatalysts have demonstrated high efficacy in the synthesis of 4H-pyran derivatives, achieving excellent yields in short reaction times. mdpi.com Future work could adapt these systems for the asymmetric synthesis of chiral ethyl tetrahydro-2H-pyran-3-carboxylate.

Green Solvents: The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives is a critical aspect of sustainable synthesis. Research into performing reactions in water or other green solvents is expected to expand. For example, the Knoevenagel/electrocyclization strategy for synthesizing 2H-pyrans has been successfully performed in water. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyran Derivatives

| Methodology | Catalyst Example | Solvent | Key Advantages | Potential Application to this compound |

| Nanocatalysis | Fe3O4@silica-MCM-41@DABCO | Ethanol (B145695) | High yield, short reaction time, catalyst reusability semanticscholar.org | Development of a highly efficient and reusable catalytic system. |

| Aqueous Synthesis | None (thermal) | Water | Environmentally friendly, simplified workup mdpi.com | A greener alternative to traditional organic solvent-based syntheses. |

| Multicomponent Reaction | Fe3O4/SiO2-guanidine@Poly acrylic acid | Ethanol | High yield, operational simplicity, reduced waste mdpi.com | A one-pot synthesis from readily available starting materials. |

Exploration of Undiscovered Reactivity Patterns

The tetrahydropyran (B127337) ring in this compound offers a rich landscape for exploring novel chemical transformations. While the reactivity of pyrans is generally understood, there are still underexplored areas that could lead to the synthesis of novel and complex molecules.

Potential Areas of Investigation:

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening reactions could provide access to a variety of functionalized acyclic compounds that are otherwise difficult to synthesize. Similarly, exploring acid- or base-catalyzed rearrangements could lead to the discovery of new heterocyclic scaffolds.

Functionalization at Novel Positions: While the carboxylate group at the 3-position is a key functional handle, future research could focus on developing methodologies for the selective functionalization of other positions on the tetrahydropyran ring. This would significantly expand the chemical space accessible from this starting material.

Diels-Alder and other Cycloaddition Reactions: Although the tetrahydro- nature of the ring precludes its direct use as a diene in Diels-Alder reactions, derivatives with unsaturation could be explored. The use of substituted 2H-pyran-2-ones as dienes in Diels-Alder reactions to produce substituted 3-aminophthalates demonstrates the potential of pyran systems in cycloadditions. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better process control, and the potential for scalability. nih.govresearchgate.net The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is an emerging trend.

Anticipated Developments:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer and more efficient large-scale production. Flow reactors can handle hazardous or unstable intermediates in situ, and allow for precise control over reaction parameters. nih.gov

Automated Derivatization: Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound. This would be particularly useful for screening for biological activity or for optimizing material properties.

In-line Purification and Analysis: The integration of in-line purification and analytical techniques within a flow system can significantly streamline the synthetic process, providing real-time reaction monitoring and product isolation.

Table 2: Advantages of Flow Chemistry for the Synthesis of Pyran Derivatives

| Feature | Benefit | Relevance to this compound |

| Enhanced Heat and Mass Transfer | Improved reaction rates and yields, better selectivity. nih.gov | More efficient and controlled synthesis. |

| Increased Safety | Small reaction volumes, ability to handle hazardous reagents in situ. nih.gov | Safer production, especially at larger scales. |

| Scalability | Easier to scale up production by running the system for longer. nih.gov | Facilitates industrial production for various applications. |

| Automation | High-throughput synthesis of derivatives. researchgate.net | Rapid generation of compound libraries for screening. |

Applications in Advanced Materials Science and Polymer Chemistry

The unique structural and chemical properties of the tetrahydropyran ring make it an attractive building block for the development of advanced materials and polymers. Future research is expected to explore the incorporation of this compound into novel material architectures.

Potential Applications:

Biodegradable Polymers: The ester and ether functionalities within the molecule make it a potential monomer for the synthesis of biodegradable polyesters and polyethers. These materials could find applications in biomedical devices, drug delivery systems, and environmentally friendly plastics.

Functional Coatings and Resins: The carboxylate group can be used to anchor the molecule to surfaces or to crosslink polymer chains, leading to the development of functional coatings with specific properties such as scratch resistance or biocompatibility.

Chiral Materials: The potential for chirality in derivatives of this compound could be exploited in the development of chiral stationary phases for chromatography or as components of liquid crystals.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of new molecules with desired properties. mdpi.com These approaches can be used to predict the reactivity, stability, and potential applications of novel derivatives of this compound before they are synthesized in the lab.

Future Research Directions:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to study the mechanisms of reactions involving the tetrahydropyran ring and to predict the outcome of new transformations. mdpi.com This can help to guide synthetic efforts and to understand the factors that control selectivity.

Designing Molecules with Specific Properties: Computational screening can be used to identify derivatives of this compound with specific electronic, optical, or biological properties. This approach can accelerate the discovery of new materials and therapeutic agents.

Understanding Structure-Property Relationships: By systematically studying the effects of different substituents on the properties of the tetrahydropyran ring, it is possible to develop a deeper understanding of the structure-property relationships. This knowledge can then be used to design new molecules with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl tetrahydro-2H-pyran-3-carboxylate derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically employs organocatalytic domino reactions (e.g., GP 1 protocol), utilizing aldehydes, nitroalkenes, and chiral catalysts to construct the pyran core. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly impact yield and stereoselectivity. For example, using BF₃·OEt₂ as a Lewis acid in acetonitrile at controlled temperatures (e.g., −78°C to room temperature) optimizes nucleophilic substitution efficiency . Characterization via NMR and melting point analysis confirms product identity and purity.

Q. How is stereochemical control achieved during the synthesis of this compound derivatives?

- Methodological Answer : Stereoselectivity is achieved through chiral organocatalysts (e.g., proline-derived catalysts) and reaction kinetics. For instance, GP 1 protocols yield trans-isomers (e.g., trans-3c with 91% yield) via thermodynamic control, while cis-isomers (e.g., cis-3b with 18% yield) form under kinetic conditions. Diastereomeric excess (>95%) is quantified using ¹H NMR integration of distinct proton signals in stereoisomers .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and confirm regiochemistry (e.g., ester carbonyl at ~170 ppm). NOESY experiments resolve stereochemical ambiguities .

- Melting Point and [α]D : Physical properties (e.g., mp 156°C for trans-3c) and optical rotation ([α]D²⁰ = −113.3) validate crystallinity and enantiopurity .

Advanced Research Questions

Q. How can low yields in multi-step syntheses of this compound derivatives be addressed?

- Methodological Answer : Low yields (e.g., 6% for cis-3d ) often arise from competing side reactions or poor solubility. Strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance intermediate stability.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd) may improve cross-coupling efficiency.

- Flow Chemistry : Continuous reactors minimize decomposition by reducing reaction time .

Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines absolute configuration. For twinned crystals, SHELXD and SHELXE enable phasing via Patterson or direct methods. Hydrogen bonding patterns (e.g., graph set analysis) further validate packing interactions .

Q. How can contradictions in NMR data for stereoisomers be resolved?

- Methodological Answer : Contradictions arise from overlapping signals or dynamic processes. Solutions include:

- Variable-Temperature NMR : Suppresses signal broadening (e.g., at −40°C).

- Chiral Shift Reagents : Lanthanide complexes (e.g., Eu(hfc)₃) induce distinct chemical shifts for enantiomers.

- DFT Calculations : Predict NMR chemical shifts to match experimental data .

Q. What experimental designs are effective for analyzing hydrogen bonding in crystalline derivatives?

- Methodological Answer : Combine SCXRD with Hirshfeld surface analysis to map donor-acceptor interactions. For example, Etter’s graph theory categorizes hydrogen bond motifs (e.g., R₂²(8) rings), while IR spectroscopy identifies O–H···O=C stretches (~3200 cm⁻¹). Molecular dynamics simulations predict solvent effects on packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.